4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalic acid
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalic acid is an organic compound that features a boron atom within a dioxaborolane ring attached to a phthalic acid moiety. This compound is notable for its utility in various chemical reactions and applications, particularly in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalic acid typically involves the reaction of phthalic acid derivatives with pinacolborane or similar boron-containing reagents. The reaction conditions often require the presence of a catalyst, such as palladium or copper, and may be conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides, such as bromine or iodine, in the presence of a catalyst.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Various boron-containing species.
Substitution: Substituted dioxaborolane derivatives.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalic acid exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, facilitating various chemical transformations. The dioxaborolane ring provides stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: A reagent used in borylation reactions.
Catecholborane: Utilized in hydroboration reactions.
Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phthalic acid is unique due to its combination of a phthalic acid moiety with a dioxaborolane ring, providing distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical transformations .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO6/c1-13(2)14(3,4)21-15(20-13)8-5-6-9(11(16)17)10(7-8)12(18)19/h5-7H,1-4H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBNLKCAMIAUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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